molecular formula C12H20F2N2O2 B15125006 tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate

tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B15125006
M. Wt: 262.30 g/mol
InChI Key: KEFLVNOTLHARKV-UHFFFAOYSA-N
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Description

tert-Butyl 9,9-difluoro-2,6-diazaspiro[35]nonane-6-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the spirocyclic core followed by the introduction of the tert-butyl and difluoro groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and safety.

Chemical Reactions Analysis

tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butyl or difluoro groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers explore its potential as a bioactive compound with therapeutic properties.

    Medicine: It may serve as a lead compound in drug discovery and development.

    Industry: Its unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate include:

  • tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate
  • 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester These compounds share structural similarities but differ in the position and nature of substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential uses.

Properties

Molecular Formula

C12H20F2N2O2

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-5-4-12(13,14)11(8-16)6-15-7-11/h15H,4-8H2,1-3H3

InChI Key

KEFLVNOTLHARKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CNC2)(F)F

Origin of Product

United States

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